![molecular formula C13H14ClN3O B2846776 2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide CAS No. 2411200-20-7](/img/structure/B2846776.png)
2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide, also known as Cmpd 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide 1 is not well understood. However, it has been suggested that the compound may inhibit the activity of COX-2 by binding to the active site of the enzyme. This would prevent the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound 1 has been shown to possess anti-inflammatory and analgesic properties in animal models. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro. However, the physiological effects of this compound 1 in humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide 1 is its simplicity of synthesis. The compound can be easily synthesized in large quantities, making it a potential candidate for high-throughput screening assays. Additionally, the compound has been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs.
One of the limitations of this compound 1 is its lack of selectivity. The compound has been shown to inhibit the activity of both COX-1 and COX-2, which could lead to unwanted side effects. Additionally, the physiological effects of the compound in humans are not well understood, making it difficult to predict its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide 1. One area of interest is the development of more selective COX-2 inhibitors based on the structure of this compound 1. Additionally, the compound could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Finally, the antitumor activity of this compound 1 could be further explored in vivo to determine its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide 1 was first reported by a group of researchers in 2015. The synthesis involves the reaction of 2-chloroacetamide with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst. The resulting product is then treated with methyl iodide to obtain the final product, this compound 1. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide 1 has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In particular, this compound 1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes this compound 1 a potential candidate for the development of new anti-inflammatory drugs. Additionally, this compound 1 has been shown to possess antitumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17(13(18)8-14)9-11-7-12(16-15-11)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFLZQRRYBSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

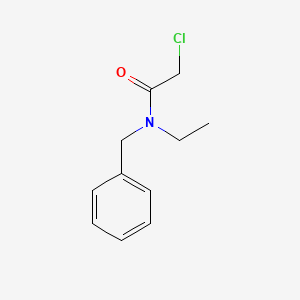
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

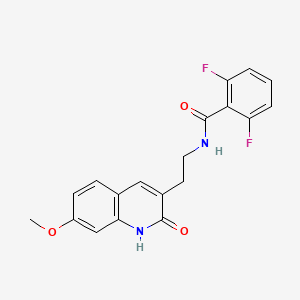
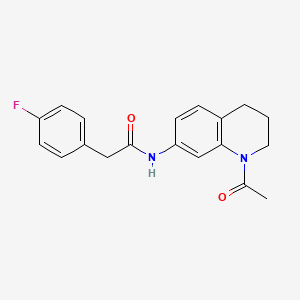
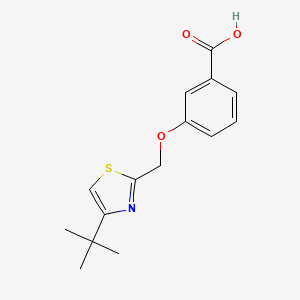
![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)

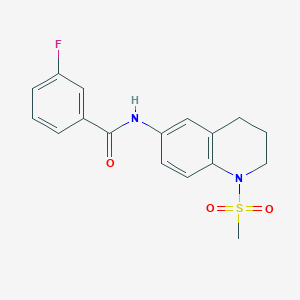
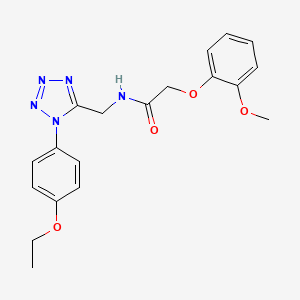
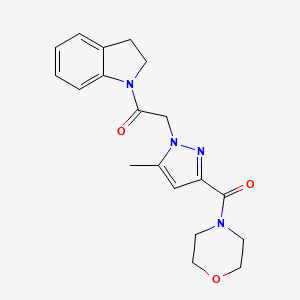

![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)
![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)